

Thermochemical Properties of 2-Methylpentadecane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylpentadecane

Cat. No.: B072749

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the thermochemical data available for **2-Methylpentadecane**. Designed for researchers, scientists, and professionals in drug development, this document consolidates experimental and calculated data into a structured format, outlines common experimental methodologies, and visualizes key processes and concepts.

Thermochemical Data

The thermochemical properties of **2-Methylpentadecane** ($C_{16}H_{34}$) are crucial for understanding its behavior in various chemical and physical processes. The following tables summarize the available quantitative data from both experimental measurements and computational predictions.

Phase Transition and Critical Properties

This table presents key temperatures and pressures related to the phase behavior of **2-Methylpentadecane**. Experimental data is primarily sourced from the National Institute of Standards and Technology (NIST) / Thermodynamics Research Center (TRC) Web Thermo Tables.[1][2][3]

Property	Value	Units	Source
Triple Point Temperature	262.4	K	Experimental[1][3]
Normal Boiling Point	554.79	K (281.64 °C)	Experimental[1]
Critical Temperature	699.0	K	Experimental[1]
Critical Pressure	1570.0	kPa	Experimental[1]
Critical Density	230.0	kg/m ³	Experimental[1]

Enthalpy and Entropy

The enthalpy and entropy values are fundamental for thermodynamic calculations. The data below includes experimental values for phase changes and calculated values for formation properties.

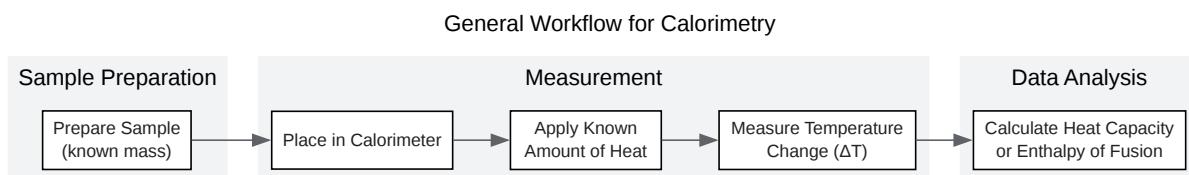
Property	Value	Units	Source
Enthalpy of Vaporization (at 432 K)	62.0	kJ/mol	Experimental[2][3]
Enthalpy of Fusion (at standard conditions)	33.67	kJ/mol	Calculated (Joback Method)[4]
Standard Enthalpy of Formation (Ideal Gas)	-378.85	kJ/mol	Calculated (Joback Method)[4]
Standard Gibbs Free Energy of Formation (Ideal Gas)	81.40	kJ/mol	Calculated (Joback Method)[4]

Heat Capacity and Other Properties

Heat capacity data is essential for understanding how the energy of a substance changes with temperature. The NIST database provides temperature-dependent values for the ideal gas and liquid phases.[1] Other physical properties are also included.

Property	Condition	Value	Units	Source
Heat Capacity at Constant Pressure (Ideal Gas)	200 K - 1000 K	Temperature Dependent		Experimental[1]
Heat Capacity at Saturation Pressure (Liquid)	263.86 K - 699.328 K	Temperature Dependent		Experimental[1]
Density (Liquid)	263.86 K - 713.6 K	Temperature Dependent		Experimental[1]
Entropy (Ideal Gas)	200 K - 1000 K	Temperature & Pressure Dependent		Experimental[1]
Entropy (Liquid)	263.86 K - 699.328 K	Temperature Dependent		Experimental[1]

Experimental Protocols

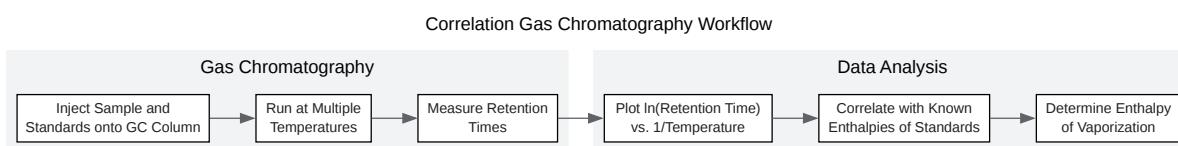

The experimental determination of thermochemical properties for alkanes like **2-Methylpentadecane** relies on well-established techniques. While the specific details for this compound are documented in sources such as Petrov, Sergienko, et al. (1959) and Stephenson and Malanowski (1987), this section outlines the general methodologies.[2][3]

Calorimetry for Heat Capacity and Enthalpy of Fusion

Calorimetry is a primary method for measuring heat changes.

- Heat Capacity: The heat capacity of liquid **2-Methylpentadecane** can be determined using a calorimeter. A known mass of the substance is heated by a measured amount of energy, and the resulting temperature change is recorded. The heat capacity is then calculated from these values. For accurate measurements, the calorimeter is designed to minimize heat loss to the surroundings.

- Enthalpy of Fusion: Differential Scanning Calorimetry (DSC) is commonly used to determine the enthalpy of fusion. A sample is heated at a constant rate, and the heat flow required to maintain this rate is measured. A peak in the heat flow versus temperature plot indicates the melting point, and the area under the peak corresponds to the enthalpy of fusion.


[Click to download full resolution via product page](#)

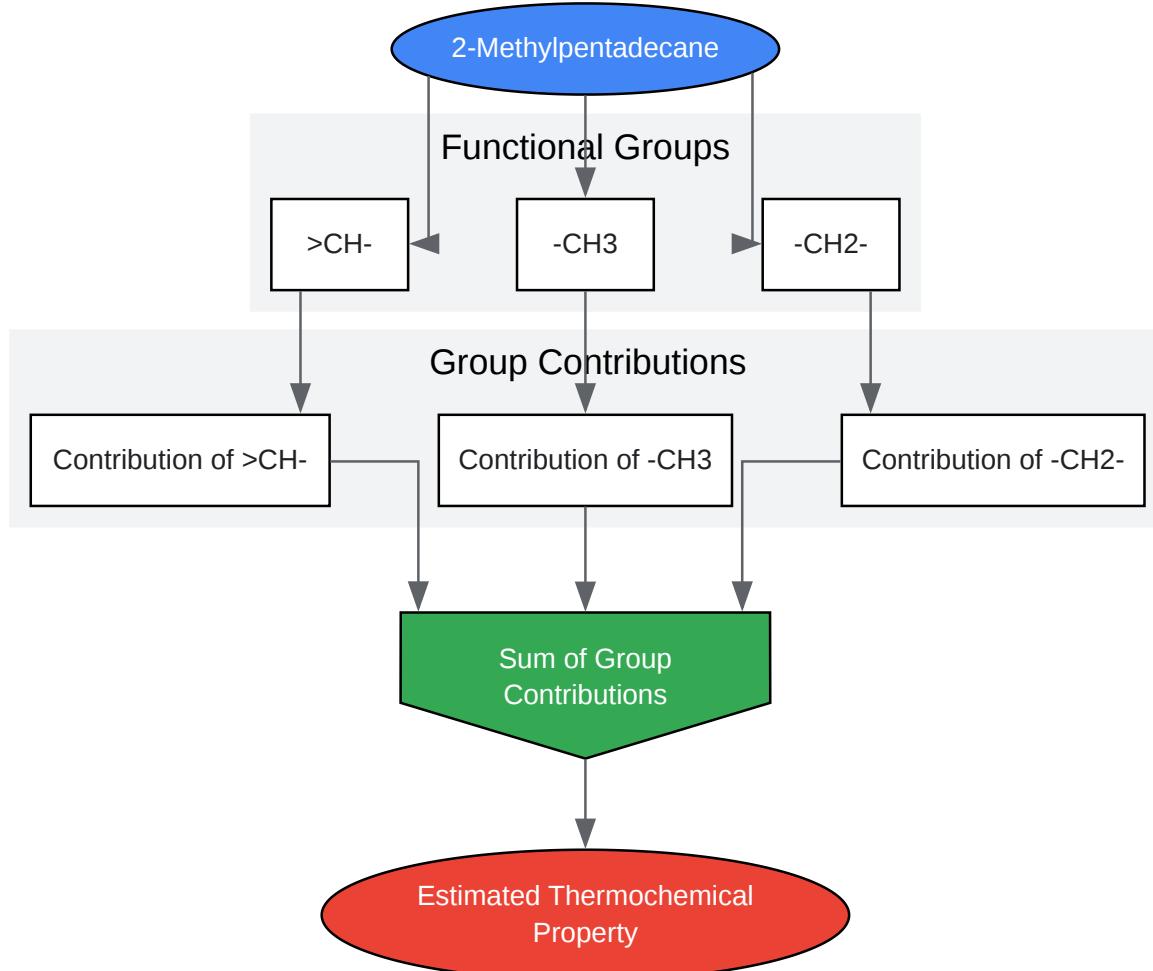
A generalized workflow for determining heat capacity and enthalpy of fusion using calorimetry.

Correlation Gas Chromatography for Enthalpy of Vaporization

Correlation gas chromatography is a powerful technique for determining the enthalpy of vaporization of compounds, including long-chain alkanes.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

The method involves measuring the retention time of the analyte on a gas chromatography column at different temperatures. The enthalpy of transfer from the stationary phase (solution) to the gas phase is determined from the temperature dependence of the retention time. By correlating this with the known vaporization enthalpies of a series of standard compounds (often other n-alkanes), the enthalpy of vaporization of the target compound can be accurately determined.[\[6\]](#)[\[7\]](#)[\[8\]](#)

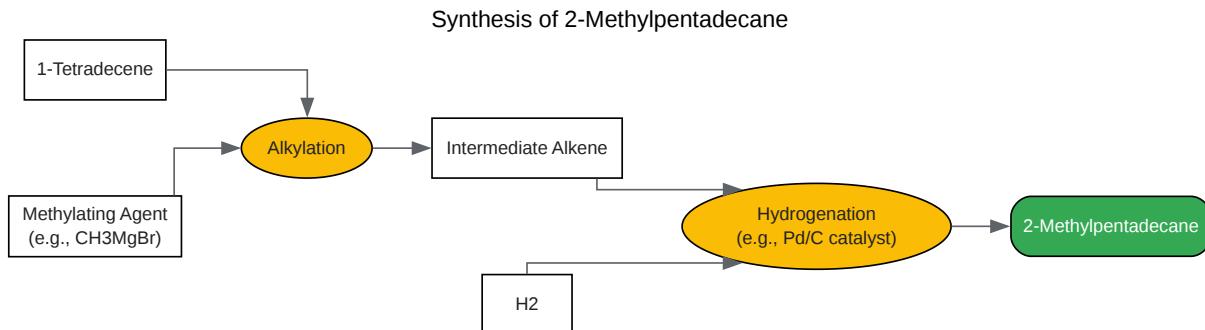
[Click to download full resolution via product page](#)


Workflow for determining the enthalpy of vaporization using correlation gas chromatography.

Computational Methods: The Joback Group Contribution Method

In the absence of experimental data, computational methods such as group contribution models are employed to estimate thermochemical properties. The Joback method is a well-known group contribution technique that predicts various properties based on the molecular structure.[\[9\]](#)

The molecule is broken down into its constituent functional groups, and the contribution of each group to a particular property is summed. For **2-Methylpentadecane**, the groups would be one >CH- group, two -CH₃ groups, and thirteen -CH₂- groups.


Joback Group Contribution Method Logic

[Click to download full resolution via product page](#)

Logical diagram of the Joback group contribution method for property estimation.

Synthesis of 2-Methylpentadecane

A common method for the synthesis of branched alkanes like **2-Methylpentadecane** involves the alkylation of an olefin followed by hydrogenation. For instance, the reaction of 1-tetradecene with a methylating agent in the presence of a catalyst, followed by hydrogenation, can yield **2-Methylpentadecane**.

[Click to download full resolution via product page](#)

A simplified reaction pathway for the synthesis of **2-Methylpentadecane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-methylpentadecane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 2. Pentadecane, 2-methyl- [webbook.nist.gov]
- 3. Pentadecane, 2-methyl- [webbook.nist.gov]
- 4. Pentadecane, 2-methyl- (CAS 1560-93-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. [pubs.acs.org](#) [pubs.acs.org]
- 6. [umsl.edu](#) [umsl.edu]
- 7. [umsl.edu](#) [umsl.edu]
- 8. [pubs.acs.org](#) [pubs.acs.org]
- 9. Joback method - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Thermochemical Properties of 2-Methylpentadecane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b072749#thermochemical-data-of-2-methylpentadecane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com